molecular formula C15H18F3N3O3S B5354504 9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one

9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one

Katalognummer: B5354504
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: FQTAAQZECMTIAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. TAK-659 belongs to the class of compounds known as spirocyclic compounds and has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3.

Wirkmechanismus

TAK-659 exerts its anti-cancer activity by inhibiting the activity of BTK, FLT3, and JAK3 kinases. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and is known to promote the survival and proliferation of leukemic cells. JAK3 is a kinase that plays a critical role in the signaling pathways of cytokines, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activity of BTK, FLT3, and JAK3 kinases in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. TAK-659 has also been shown to reduce the growth and metastasis of tumors in mouse models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, FLT3, and JAK3 kinases, which are critical targets for cancer therapy. TAK-659 has also been shown to have good pharmacokinetic properties, including good bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential off-target effects, which may limit its therapeutic window.

Zukünftige Richtungen

There are several future directions for the development of TAK-659 as a cancer therapy. One potential direction is the development of combination therapies that target multiple kinases to overcome resistance to single-agent therapy. Another potential direction is the development of TAK-659 analogs that have improved potency and selectivity for their target kinases. Additionally, TAK-659 may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated kinase signaling pathways.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1,4,9-triazaspiro[5.5]undecan-5-one, which is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride to yield TAK-659. The synthetic route has been optimized to produce TAK-659 in high yields and purity.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of hematological malignancies. Preclinical studies have shown that TAK-659 has potent inhibitory activity against BTK, FLT3, and JAK3, which are kinases that play a critical role in the proliferation and survival of cancer cells.

Eigenschaften

IUPAC Name

9-[2-(trifluoromethyl)phenyl]sulfonyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c16-15(17,18)11-3-1-2-4-12(11)25(23,24)21-9-5-14(6-10-21)13(22)19-7-8-20-14/h1-4,20H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTAAQZECMTIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCCN2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.